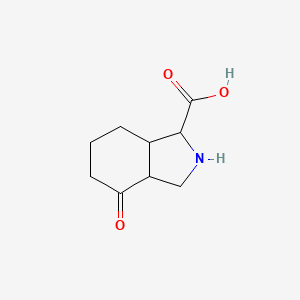

4-Oxo-octahydro-isoindole-1-carboxylic acid

Description

Properties

IUPAC Name |

4-oxo-1,2,3,3a,5,6,7,7a-octahydroisoindole-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-7-3-1-2-5-6(7)4-10-8(5)9(12)13/h5-6,8,10H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPDEKVDUFIFIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CNC2C(=O)O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Isoindoline Derivatives

- Starting with a substituted isoindoline or isoindolone precursor, cyclization is achieved through intramolecular reactions under acidic or basic conditions.

- For example, the use of 1,2-cyclohexanedicarboxylic anhydride as a precursor facilitates cyclization to form the octahydroisoindole core.

- Maravilla-Moreno et al. (2025) demonstrated the synthesis of enantiopure cis- and trans-fused octahydroisoindoles using chiral precursors like oxazoloisoindolone lactam, involving cyclization and stereoselective steps.

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Cyclization | Isoindolone lactam or cyclohexanedicarboxylic anhydride | Toluene or similar | Reflux | 8-16 hours | Under inert atmosphere |

Oxidation to Introduce the Keto Group

- Saturated octahydroisoindoline derivatives are oxidized using oxidants such as potassium permanganate or other mild oxidizing agents.

- The oxidation typically occurs under controlled conditions to prevent over-oxidation or ring cleavage.

- Patent literature (EP0519140NWB1) describes heating the precursor in organic solvents like methanol at 50–100°C for 6–36 hours, buffered at pH 4–7, to facilitate oxidation and ring modification.

| Step | Reagents | Buffer | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Oxidation | Organic solvent (methanol) | Potassium hydroxide/acetic acid buffer | 50–100°C | 6–36 hours | Buffering enhances conversion efficiency |

Carboxylation and Functionalization

- Post-oxidation, the compound undergoes carboxylation via hydrolysis of ester or chlorinated intermediates.

- Use of strong acids like hydrochloric acid in solvents such as p-dioxane facilitates hydrolysis to the carboxylic acid form.

- The process involves refluxing the chlorinated intermediate in p-dioxane with HCl for 4–12 hours, followed by cooling and filtration to isolate the acid.

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Hydrolysis | Hydrochloric acid | p-Dioxane | Reflux (~110–150°C) | 4–12 hours | Complete saponification |

Final Functional Group Modifications

- Substituted derivatives are prepared via nucleophilic substitution at the chlorinated position or by amination using amines.

- The reaction involves refluxing with alkylamines or dialkylamines in aqueous or organic solvents, followed by pH adjustment and precipitation.

- Maravilla-Moreno et al. (2025) detailed the stereoselective synthesis of substituted derivatives via nucleophilic substitution on chlorinated intermediates, followed by purification.

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Amination | R2N–R | Aqueous dioxane | Reflux | Overnight | Followed by pH adjustment |

Data Table Summarizing Preparation Methods

| Step | Starting Material | Reagents | Solvent | Conditions | Yield/Remarks |

|---|---|---|---|---|---|

| Cyclization | Isoindolone or lactam | Cyclohexanedicarboxylic anhydride | Toluene | Reflux, inert atmosphere | Formation of octahydroisoindole core |

| Oxidation | Saturated isoindoline | Potassium permanganate or similar | Methanol | 50–100°C, buffered | Keto group at position 4 introduced |

| Hydrolysis | Chlorinated intermediates | HCl | p-Dioxane | Reflux | Conversion to carboxylic acid |

| Substitution | Chlorinated acid | Amines | Aqueous or organic | Reflux | Functionalized derivatives |

Notes and Considerations

- Stereoselectivity is achievable through chiral precursors and controlled reaction conditions, as demonstrated in recent enantioselective syntheses.

- Reaction optimization involves adjusting pH, temperature, and solvent choice to maximize yield and purity.

- Safety precautions are essential during oxidation and reflux steps due to the use of strong oxidants and high temperatures.

Chemical Reactions Analysis

Acylation with ω-Mercaptoalkanoic Acid Halides

Reaction Overview

The carboxylic acid undergoes acylation with ω-mercaptoalkanoic acid halides (e.g., 3-(acetylthio)propanoyl chloride) in basic media to form thioester derivatives.

Key Conditions

-

Reagents: ω-R-CO-mercaptoalkanoic acid halides (V)

-

Base: Tertiary amines (e.g., pyridine, triethylamine), alkali metal bicarbonates

-

Solvent: Dichloromethane, tetrahydrofuran (THF), toluene

-

Temperature: 0–45°C

-

Time: 0.5–4 hours

Example Reaction

Data Table

| Reagent | Solvent | Base | Temperature | Time | Product |

|---|---|---|---|---|---|

| 3-(Acetylthio)propanoyl chloride | Acetonitrile | Hexamethyldisilazane (+ chlorotrimethylsilane catalyst) | Reflux | 5 hours | Trimethylsilyl ester intermediate |

| 3-(Acetylthio)propanoyl chloride | Toluene | Pyridine | 85°C | 1 hour | Free acid after hydrolysis |

Mechanistic Insight

The reaction proceeds via nucleophilic acyl substitution, where the carboxylate ion attacks the electrophilic carbonyl carbon of the acid halide. The trimethylsilyl ester intermediate facilitates hydrolysis to yield the free carboxylic acid .

Formation of Trimethylsilyl Esters

Reaction Overview

The carboxylic acid reacts with hexamethyldisilazane (HMDS) to form a trimethylsilyl (TMS) ester, enhancing reactivity for subsequent acylations.

Key Conditions

-

Reagents: Hexamethyldisilazane (HMDS), chlorotrimethylsilane (catalyst)

-

Solvent: Acetonitrile

-

Temperature: Reflux

Example Reaction

Data Table

| Starting Material | Reagent | Catalyst | Solvent | Time | Product |

|---|---|---|---|---|---|

| 4-Oxo-octahydro-isoindole-1-carboxylic acid | HMDS (1.4 g) | ClSiMe | Acetonitrile | 5 hours | TMS ester intermediate |

Application

The TMS ester acts as a protected intermediate for further functionalization, such as acylation, without hydrolytic degradation .

Cyclization to Indole Derivatives

Reaction Overview

The compound participates in cyclization reactions to form fused indole derivatives, a key step in synthesizing bioactive molecules.

Key Conditions

-

Reagents: Pyrrolidine, triethylamine

-

Solvent: Methylene chloride

-

Temperature: Room temperature

-

Time: 16 hours

Example Reaction

Data Table

| Substrate | Base | Solvent | Time | Product |

|---|---|---|---|---|

| Carbamic acid derivative | Pyrrolidine + TEA | Methylene chloride | 16 hours | 1-Carbmethoxy-4-ketoperhydroindole |

Mechanistic Insight

Cyclization involves deprotonation at the α-position of the ketone, followed by intramolecular nucleophilic attack to form the indole ring .

Salt Formation

Reaction Overview

The carboxylic acid forms hydrochloride salts under acidic conditions, enhancing stability and bioavailability.

Key Conditions

-

Reagents: HCl (gas or aqueous)

-

Solvent: Ethyl acetate, water

-

Temperature: Room temperature

Example Reaction

Data Table

| Acid | Acid Source | Solvent | Product |

|---|---|---|---|

| This compound | HCl (gas) | Ethyl acetate/HO | Octahydro-1H-isoindole-1-carboxylic acid hydrochloride |

Application

Salt formation is critical for pharmaceutical formulations, improving solubility and crystallinity .

Esterification to Methyl Esters

Reaction Overview

The carboxylic acid undergoes esterification with methanol under acidic or basic conditions to form methyl esters.

Key Conditions

-

Reagents: Methanol, acid catalyst (e.g., HSO)

-

Temperature: Reflux

Example Reaction

Data Table

| Acid | Reagent | Catalyst | Temperature | Product |

|---|---|---|---|---|

| This compound | Methanol | HSO | Reflux | This compound methyl ester |

Mechanistic Insight

Esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol and subsequent dehydration .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Research indicates that derivatives of 4-Oxo-octahydro-isoindole-1-carboxylic acid exhibit promising pharmacological activities. For instance, compounds derived from this structure have been studied as potential inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibitors targeting PARP are being explored for their therapeutic potential in cancer treatment, particularly in tumors with BRCA mutations .

Anti-inflammatory Properties

Studies have shown that isoindole derivatives can influence pro-inflammatory factors. For example, certain derivatives enhance the expression of anti-inflammatory cytokines while inhibiting pro-inflammatory markers like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. This suggests that this compound could be developed into anti-inflammatory agents .

Organic Synthesis

Synthesis Pathways

The synthesis of this compound can be achieved through various methodologies. One notable approach involves the oxidation of naphthalene derivatives followed by a series of reduction steps to yield isoindolinone intermediates, which can then be transformed into the desired carboxylic acid .

Table: Synthesis Methods for this compound

| Methodology | Key Steps | Yield (%) |

|---|---|---|

| Oxidation of Naphthalene | Oxidation → Reduction | 9 - 34 |

| Iodination with Copper Salts | Heating with iodine and copper salts | High Yield |

| Thionyl Chloride Method | Reaction with thionyl chloride | Moderate |

Material Science

Polymer Applications

The unique structural properties of this compound make it a candidate for use in polymer chemistry. Its ability to form stable intermediates can be harnessed to develop new materials with specific mechanical and thermal properties. Research is ongoing to explore its incorporation into polymer matrices for enhanced performance characteristics.

Case Studies

Case Study 1: PARP Inhibition in Cancer Therapy

A study conducted on various isoindole derivatives demonstrated their effectiveness as selective PARP inhibitors. The results indicated that these compounds could significantly reduce cell viability in cancer cell lines, highlighting their potential as therapeutic agents .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies on macrophage cultures treated with isoindole derivatives showed a marked decrease in inflammatory markers. The findings suggest that these compounds could be developed into novel anti-inflammatory drugs, providing a new avenue for treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Oxo-octahydro-isoindole-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Oxo Group Position

- The 4-oxo vs. 5-oxo isomers (e.g., 1403766-61-9 vs. 1403766-54-0) exhibit distinct hydrogen-bonding patterns. For example, the 4-oxo derivative may form intramolecular H-bonds with the carboxylic acid group, while the 5-oxo isomer could favor intermolecular interactions .

- In the 3-Oxoisoindoline-4-carboxylic acid (935269-27-5), the oxo group at C3 and unsaturated ring reduce conformational flexibility compared to the fully saturated octahydro scaffold .

Functional Group Modifications

- Octahydro-1H-isoindole-4-carboxylic acid (1334148-69-4) lacks the oxo group, resulting in lower molecular polarity and reduced acidity (predicted pKa ~4–5 vs. 2.39 for the 4-oxo analogue) .

- The 6-phenyl-furo derivative () demonstrates how substituents like phenyl and fused rings enhance π-π stacking and C–H···π interactions, which are absent in simpler isoindole derivatives .

Biological Activity

4-Oxo-octahydro-isoindole-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fused bicyclic system that contributes to its biological properties. The compound's unique structure allows for interactions with various biological targets, making it a subject of interest for drug development.

The biological activity of this compound is primarily mediated through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

- Receptor Modulation : It can modulate the activity of certain receptors, including G-protein coupled receptors (GPCRs), which play crucial roles in cell signaling and physiological responses.

- Cell Cycle Regulation : Research indicates that the compound may influence cell cycle progression, potentially exhibiting anticancer properties by inducing apoptosis in malignant cells.

Biological Activity Data

A summary of key findings regarding the biological activities of this compound is presented in Table 1.

Case Studies

Several studies have investigated the biological effects of this compound:

- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammation markers in animal models. Mice treated with varying doses showed a dose-dependent decrease in prostaglandin levels, indicating effective COX inhibition.

- Anticancer Activity : In vitro experiments revealed that this compound induced apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the activation of caspase pathways, suggesting potential for cancer therapeutics.

- Neuroprotective Properties : Research indicated that this compound could mitigate neuronal damage caused by oxidative stress. In models of neurodegeneration, it was found to reduce markers of oxidative damage and improve cell viability.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

- Absorption : The compound is absorbed efficiently when administered orally, with studies indicating significant bioavailability.

- Metabolism : It undergoes metabolic transformations primarily via cytochrome P450 enzymes, resulting in various metabolites that may also exhibit biological activity.

- Excretion : The metabolites are predominantly excreted through renal pathways, necessitating consideration for dosing regimens in patients with renal impairment.

Q & A

Basic: What are the optimal synthetic routes for 4-oxo-octahydro-isoindole-1-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves cyclization or condensation reactions. For example, substituted isoindole precursors can undergo oxidation or ketone introduction at position 3. Key parameters include:

- Catalyst choice : Acidic or basic conditions influence ring closure efficiency.

- Temperature : Elevated temperatures (>80°C) may accelerate cyclization but risk decomposition.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

A two-step protocol (e.g., substitution followed by hydrolysis) is common, with yields optimized via controlled stoichiometry and inert atmospheres . Post-synthesis, purity is confirmed via HPLC or NMR.

Basic: How should researchers address contradictions in spectral data (e.g., NMR vs. IR) during structural characterization?

Methodological Answer:

Conflicting spectral data often arise from tautomerism or solvent effects. To resolve this:

Cross-validate techniques : Use -NMR, -NMR, and IR to identify functional groups (e.g., ketone at 1700–1750 cm in IR).

Solvent screening : Test in DMSO-d vs. CDCl to observe shifts in carbonyl proton signals.

Computational modeling : Compare experimental NMR shifts with DFT-predicted values .

Document all conditions (e.g., concentration, temperature) to isolate artifacts.

Basic: What IUPAC nomenclature rules apply to derivatives of this compound?

Methodological Answer:

The prefix "oxo-" denotes the ketone group (priority over carboxylic acid in numbering). For example:

- Parent structure : Octahydro-isoindole (bicyclic system).

- Substituents : "4-Oxo" precedes "1-carboxylic acid" in numbering.

Derivatives (e.g., spiro- or fused-ring analogs) require specifying bridgehead positions and stereochemistry (R/S or cis/trans) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

Refer to GHS classifications:

- Acute toxicity (Category 4) : Use fume hoods and PPE (gloves, lab coat).

- Skin/eye irritation : Immediate rinsing with water for 15+ minutes; medical evaluation if exposed.

- Storage : Inert atmosphere, away from oxidizers.

Document first-aid measures and SDS references (e.g., CAS 3260-44-4) .

Basic: How to formulate a research question on this compound’s bioactivity using FINER criteria?

Methodological Answer:

Apply the FINER framework:

- Feasible : "Does this compound inhibit enzyme X at micromolar concentrations?"

- Novel : Compare with known isoindole-based inhibitors.

- Ethical : Use in vitro models before animal testing.

Avoid overly broad questions (e.g., "Study its biological effects") .

Advanced: What mechanistic insights explain regioselectivity in the synthesis of fused-ring derivatives?

Methodological Answer:

Regioselectivity in spiro-isoindole formation (e.g., furo-isoindole systems) is governed by:

- Transition-state stabilization : Electron-withdrawing groups (e.g., carboxylic acid) direct nucleophilic attack.

- Steric effects : Bulky substituents favor less hindered positions (e.g., axial vs. equatorial in bicyclic intermediates).

Kinetic studies (e.g., quenching reactions at intervals) and X-ray crystallography (e.g., hydrogen-bonded intermediates) validate pathways .

Advanced: How to resolve crystallographic disorder in isoindole derivatives during X-ray analysis?

Methodological Answer:

Disorder arises from flexible cyclohexane rings or hydrogen-bonding networks. Mitigation strategies:

- Low-temperature data collection (e.g., 100 K) to reduce thermal motion.

- TWINABS refinement : For twinned crystals, apply scale factors and detwinning algorithms.

- DFT-assisted modeling : Compare experimental bond angles/energies with optimized geometries .

Advanced: How to design a study reconciling contradictory bioactivity data across cell lines?

Methodological Answer:

Contradictions may stem from cell-specific metabolism or assay interference. Design:

Dose-response profiling : Test 10–10 M ranges.

Metabolite screening : Use LC-MS to identify active vs. inactive derivatives.

Pathway analysis : CRISPR knockouts (e.g., CYP450 enzymes) to isolate activation mechanisms.

Include positive/negative controls (e.g., known inhibitors) .

Advanced: What computational methods predict the compound’s environmental persistence?

Methodological Answer:

Use QSAR models or EPI Suite:

- Biodegradation : Estimate via BIOWIN (fragment-based analysis).

- Aquatic toxicity : Apply ECOSAR for LC predictions.

Validate with experimental OECD 301F (ready biodegradability) testing .

Advanced: How to optimize enantiomeric resolution for chiral derivatives?

Methodological Answer:

- Chiral chromatography : Use amylose- or cellulose-based columns with hexane/IPA gradients.

- Crystallization-induced diastereomer resolution : Introduce chiral auxiliaries (e.g., menthol esters).

- Dynamic kinetic resolution : Catalyze racemization with enzymes (e.g., lipases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.